molecular formula C11H15NO2 B13421107 4-Isopropylphenyl methylcarbamate CAS No. 4089-99-0

4-Isopropylphenyl methylcarbamate

Cat. No.: B13421107
CAS No.: 4089-99-0
M. Wt: 193.24 g/mol
InChI Key: XSOPZAYUOMAIMC-UHFFFAOYSA-N
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Description

4-Isopropylphenyl methylcarbamate, also known as isoprocarb, is a chemical compound with the molecular formula C11H15NO2. It is a carbamate ester derived from 4-isopropylphenol and methyl isocyanate. This compound is primarily used as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenyl methylcarbamate can be synthesized through the reaction of 4-isopropylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The general reaction is as follows:

4-Isopropylphenol+Methyl isocyanate4-Isopropylphenyl methylcarbamate\text{4-Isopropylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4-Isopropylphenol+Methyl isocyanate→4-Isopropylphenyl methylcarbamate

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-Isopropylphenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately paralysis and death of the insect .

Comparison with Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

    Propoxur: A carbamate insecticide used in similar applications but with a different toxicity profile.

    Aldicarb: A highly toxic carbamate insecticide with systemic action.

Uniqueness: 4-Isopropylphenyl methylcarbamate is unique due to its specific structural features, such as the isopropyl group, which influences its binding affinity and selectivity for acetylcholinesterase. This makes it particularly effective in certain insecticidal applications .

Properties

CAS No.

4089-99-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)9-4-6-10(7-5-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI Key

XSOPZAYUOMAIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

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